

# physical and chemical properties of 5-Hydroxy-2-nitrobenzoic acid

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## Compound of Interest

Compound Name: 5-Hydroxy-2-nitrobenzoic acid

Cat. No.: B184560

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An In-depth Technical Guide to **5-Hydroxy-2-nitrobenzoic Acid**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of **5-Hydroxy-2-nitrobenzoic acid** (CAS RN: 610-37-7). The information is curated for professionals in research and drug development, with a focus on data clarity, experimental reproducibility, and visualization of key processes.

## Core Properties of 5-Hydroxy-2-nitrobenzoic Acid

**5-Hydroxy-2-nitrobenzoic acid** is an organic compound featuring a benzene ring substituted with hydroxyl, nitro, and carboxylic acid groups.<sup>[1]</sup> This arrangement of functional groups gives the molecule unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and dyes.<sup>[1]</sup> It typically appears as a yellow crystalline solid.<sup>[2]</sup>

## Physical and Chemical Data

The following table summarizes the key quantitative properties of **5-Hydroxy-2-nitrobenzoic acid**.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>5</sub>	[2][3][4][5][6]
Molecular Weight	183.12 g/mol	[3][4][5][6][7]
Melting Point	170-171 °C	[3][7]
Boiling Point	455.0 ± 40.0 °C (Predicted)	[3][7]
Density	1.631 g/cm <sup>3</sup>	[3][7][8]
pKa	2.06 ± 0.25 (Predicted)	[7]
Appearance	White to Yellow to Green powder/crystal	[7]
Solubility	Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents. [2]	
Storage	Sealed in dry, room temperature conditions.[3][7]	

## Spectral Data

Key spectral data for **5-Hydroxy-2-nitrobenzoic acid** are presented below.

Spectrum Type	Key Peaks/Information	Source(s)
GC-MS	m/z Top Peak: 183, m/z 2nd Highest: 63, m/z 3rd Highest: 153	[5]
FTIR	Instrument: Bruker Tensor 27 FT-IR, Technique: KBr	[5]
ATR-IR	Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat	[5]

## Experimental Protocols

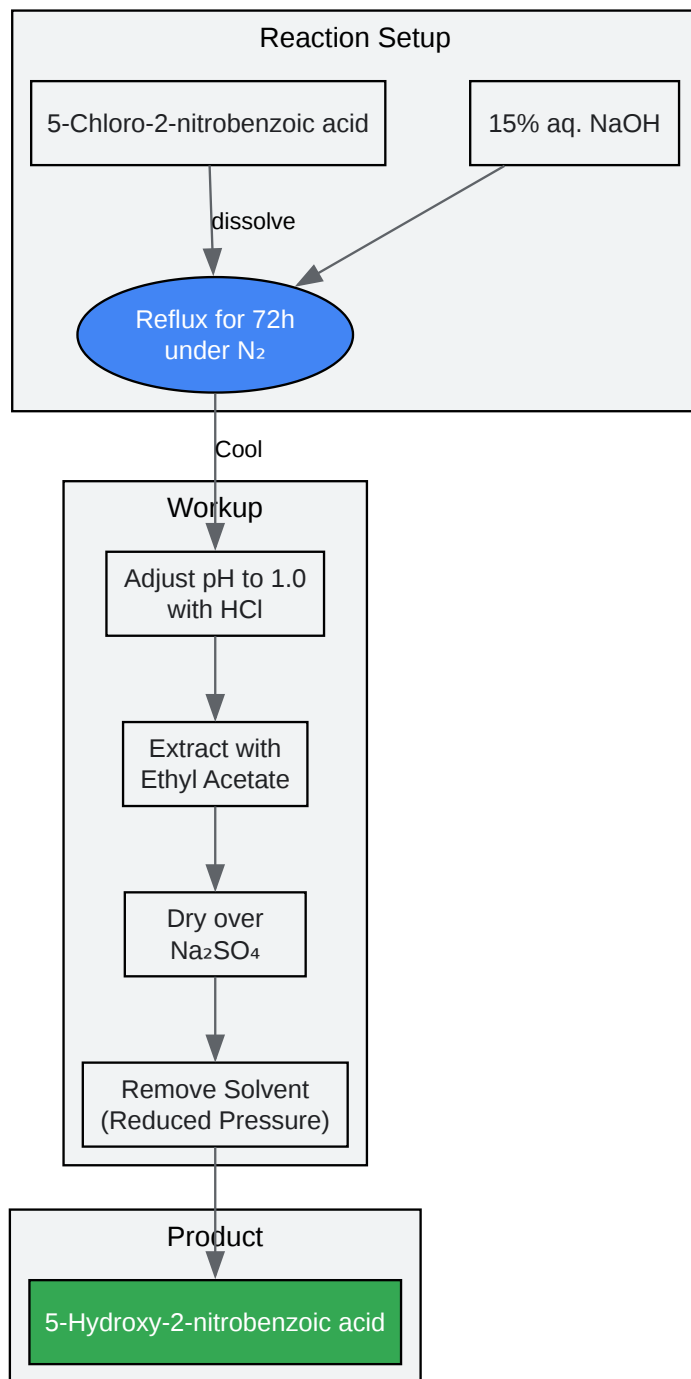
Detailed methodologies for the synthesis of **5-Hydroxy-2-nitrobenzoic acid** are crucial for its application in research and development. Below are protocols derived from cited literature.

### Synthesis from 5-Chloro-2-nitrobenzoic Acid (Method 1)

This procedure outlines a synthesis route involving nucleophilic aromatic substitution.

- Reactants: 5-chloro-2-nitrobenzoic acid (32.00 g, 0.159 mol), 15% aqueous sodium hydroxide solution.[\[3\]](#)[\[4\]](#)
- Procedure:
  - Dissolve 5-chloro-2-nitrobenzoic acid in the 15% aqueous sodium hydroxide solution.[\[3\]](#)[\[4\]](#)
  - React the solution at reflux under a nitrogen atmosphere for 72 hours.[\[3\]](#)[\[4\]](#)
  - After the reaction is complete, cool the solution and adjust the pH to 1.0 using dilute hydrochloric acid.[\[3\]](#)[\[4\]](#)
  - Extract the product with ethyl acetate.[\[3\]](#)[\[4\]](#)
  - Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.[\[3\]](#)[\[4\]](#)
  - Remove the solvent by distillation under reduced pressure to yield the final product.[\[3\]](#)[\[4\]](#)
- Yield: 28.05 g (96.5%).[\[3\]](#)[\[4\]](#)

## Synthesis of 5-Hydroxy-2-nitrobenzoic Acid

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **5-Hydroxy-2-nitrobenzoic acid**.

## Synthesis from 5-Chloro-2-nitrobenzoic Acid (Method 2)

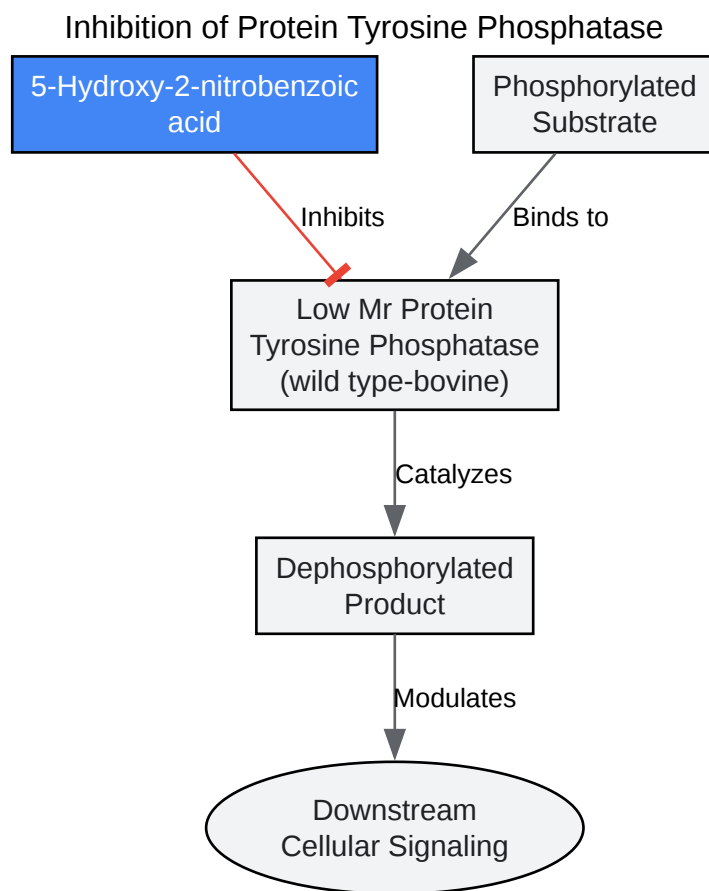
This alternative method utilizes dimethylsulfoxide as a solvent.

- Reactants: 5-Chloro-2-nitrobenzoic acid (100 g), powdered potassium hydroxide (112 g), anhydrous alcohol (170 ml), dimethylsulfoxide (800 ml).[\[9\]](#)
- Procedure:
  - Treat the 5-Chloro-2-nitrobenzoic acid in dimethylsulfoxide with powdered KOH while cooling.[\[9\]](#)
  - Add anhydrous alcohol and stir the mixture for 2 hours at 25°C, then leave it overnight.[\[9\]](#)
  - Maintain the mixture at 28°C for approximately 8 hours, then at 0°C overnight.[\[9\]](#)
  - Warm to room temperature and add 3.5 liters of water.[\[9\]](#)
  - Acidify the mixture with HCl, add 1 kg of NaCl, and extract with ethyl acetate.[\[9\]](#)
  - Wash the extract with water and dry it.[\[9\]](#)
  - Add a solution of 50 g  $\text{KHCO}_3$  in 500 ml of water, dilute to 2 liters, and remove the ethyl acetate with a stream of nitrogen.[\[9\]](#)
  - Acidify the resulting solution and filter to obtain the product.[\[9\]](#)
- Yield: 56 g.[\[9\]](#)

## Biological Activity and Signaling Pathways

**5-Hydroxy-2-nitrobenzoic acid** has been identified as an inhibitor of wild type-bovine low Mr protein tyrosine phosphatase (PTP).[\[3\]](#) Protein tyrosine phosphatases are a group of enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins, playing a critical role in cell signaling. Inhibition of these enzymes can modulate various cellular processes.

The interaction can be described as a direct inhibition of the enzyme's catalytic activity.



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